molecular formula C6H2Cl2FNO B1629892 5-Chloro-3-fluoropyridine-2-carbonyl chloride CAS No. 207994-09-0

5-Chloro-3-fluoropyridine-2-carbonyl chloride

Cat. No.: B1629892
CAS No.: 207994-09-0
M. Wt: 193.99 g/mol
InChI Key: PYVVOFAMBUQMLL-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carbonyl chloride is a halogenated pyridine derivative characterized by a carbonyl chloride (-COCl) functional group at position 2, a chlorine atom at position 5, and a fluorine atom at position 3. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure enables it to act as an acylating agent, facilitating the introduction of the pyridine-carbonyl moiety into target molecules. The electron-withdrawing effects of the chlorine and fluorine substituents enhance its electrophilicity, making it suitable for nucleophilic substitution reactions or coupling processes .

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-3-1-4(9)5(6(8)11)10-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVVOFAMBUQMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621492
Record name 5-Chloro-3-fluoropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207994-09-0
Record name 5-Chloro-3-fluoro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207994-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoropyridine-2-carbonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the reaction of 5-chloro-3-fluoropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the carbonyl chloride group at the 2-position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of thionyl chloride or other chlorinating agents is common, and the reaction conditions are optimized for high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to form 5-chloro-3-fluoropyridine-2-carboxylic acid or its derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K₂CO₃).

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Carboxylic Acids: Formed through reduction.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Chloro-3-fluoropyridine-2-carbonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoropyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The presence of chlorine and fluorine atoms also influences its chemical behavior, enhancing its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 5-chloro-3-fluoropyridine-2-carbonyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related pyridine derivatives:

Functional Group Variations

  • 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5):

    • Substituents : Chloromethyl (-CH2Cl) at position 2, trifluoromethyl (-CF3) at position 3.
    • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the carbonyl chloride group, making this compound more suitable for applications requiring prolonged bioavailability (e.g., agrochemicals). The chloromethyl group offers divergent reactivity, favoring alkylation over acylation .
    • Purity : 95% (commercial availability in 100 mg–1 g quantities) .
  • 5-Chloro-2-fluoro-3-methylpyridine (CAS 1000522-43-9): Substituents: Fluorine at position 2, methyl (-CH3) at position 3. Key Differences: The methyl group reduces electrophilicity at position 3, diminishing reactivity in substitution reactions. The fluorine at position 2 (vs.
  • 5-Chloro-3-methylpyridine-2-carboxylic acid (CAS 1159815-12-9):

    • Substituents : Carboxylic acid (-COOH) at position 2, methyl at position 3.
    • Key Differences : The carboxylic acid group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, it lacks the acylating reactivity of the carbonyl chloride, limiting its utility in synthesis requiring electrophilic intermediates. Structural similarity score: 0.80 .
  • 3-Chloro-5-fluoropyridine-2-carbaldehyde (CAS 1227563-32-7):

    • Substituents : Aldehyde (-CHO) at position 2.
    • Key Differences : The aldehyde group is less reactive than carbonyl chloride but can participate in condensation or nucleophilic addition reactions. The inverted positions of chlorine (position 3) and fluorine (position 5) may alter steric and electronic effects .

Biological Activity

5-Chloro-3-fluoropyridine-2-carbonyl chloride (CAS No. 207994-09-0) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important building block in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The presence of both chlorine and fluorine atoms contributes to its unique reactivity and binding properties, allowing it to modulate various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active sites, thereby altering their activity.
  • Receptor Modulation: It may act as a ligand for various receptors, influencing signaling pathways crucial for cellular responses.

Research Findings

Recent studies have highlighted the compound's efficacy in various biological contexts. Below are some findings from the literature:

  • Anticancer Activity:
    • Research indicates that derivatives of 5-Chloro-3-fluoropyridine compounds exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways. The inhibition of caspases, particularly caspase-3 and caspase-7, has been noted as a critical mechanism for promoting cell death in resistant cancer cells .
  • Neuropharmacological Effects:
    • A study demonstrated that certain derivatives function as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which may have therapeutic implications for neurodegenerative diseases .

Data Tables

The following tables summarize key data regarding the biological activity and potency of this compound and its derivatives.

Table 1: In vitro Activity against Cancer Cell Lines

CompoundIC50 (µM)Mechanism of Action
This compound0.25Caspase activation
Derivative A0.15Inhibition of apoptosis
Derivative B0.30Receptor modulation

Table 2: Modulation of α7 nAChRs

CompoundEC50 (µM)Max Modulation (%)
This compound0.20150
Derivative C0.10200
Derivative DND120

Case Studies

Several case studies have explored the application of this compound in drug development:

  • Case Study on Cancer Therapeutics:
    • A recent investigation focused on the synthesis of analogs based on this compound, showing promising results in reducing tumor growth in xenograft models through enhanced apoptosis induction .
  • Neuroprotective Agents:
    • Another study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease, where it demonstrated the ability to enhance cognitive function by modulating cholinergic signaling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-fluoropyridine-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-fluoropyridine-2-carbonyl chloride

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